(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-((4-methylthiazol-2-yl)methoxy)phenyl)methanone
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Description
The compound (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-((4-methylthiazol-2-yl)methoxy)phenyl)methanone
is an organic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the reaction of an aromatic aldehyde with o-phenylenediamine . In one study, a therapeutic active Pd (II) complex with a similar ligand was designed and synthesized in good yield .Molecular Structure Analysis
The molecular structure of this compound can be characterized via various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bassyouni et al. (2012) focused on synthesizing derivatives of benzimidazole, which included compounds similar to (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-((4-methylthiazol-2-yl)methoxy)phenyl)methanone. These compounds were synthesized and evaluated for their antioxidant and antimicrobial activities. The compounds showed high activity against various microbial strains including Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The study also delved into quantitative structure–activity relationships and molecular docking to understand the interactions and activities of these compounds (Bassyouni et al., 2012).
Optical, Electrical, and Thermal Properties
A series of benzimidazole monomers and oligomers were prepared and investigated for their optical, electrical, electrochemical, and thermal properties by Anand and Muthusamy (2018). The study provides insights into the synthesis and characterization of these compounds, highlighting their potential applications in various fields, including materials science and engineering (Anand & Muthusamy, 2018).
Corrosion Inhibition Efficacy
Research on imidazole derivatives, including those structurally related to this compound, has indicated their effectiveness as corrosion inhibitors. Prashanth et al. (2021) synthesized new imidazole derivatives and evaluated their corrosion inhibition potential on mild steel in acidic solutions, highlighting the relevance of such compounds in protecting industrial materials (Prashanth et al., 2021).
Molecular Modeling and Synthesis Approaches
Molecular Modeling in Corrosion Inhibition
Costa et al. (2021) investigated the application of imidazole-based molecules for corrosion inhibition of carbon steel in an acidic medium. The study involved a combination of experimental approaches and molecular modeling, demonstrating the potential of these compounds in industrial applications, particularly for protecting metals from corrosion (Costa et al., 2021).
Synthesis and Optical Properties
The synthesis and characterization of 1,3-diarylated imidazo[1,5-a]pyridine derivatives were explored by Volpi et al. (2017). These compounds were synthesized in high yields and their optical properties, including absorption and fluorescence spectra, were discussed, indicating their potential applications in materials science and as low-cost emitters (Volpi et al., 2017).
Ionic Liquid Support in Synthesis
Chanda et al. (2012) employed an innovative approach using ionic liquid support to synthesize benzo[d]oxazol-5-yl-1H-benzo[d]imidazole. This methodology facilitates microwave-assisted reactions and provides a platform for diversifying molecular structures, potentially paving the way for drug discovery (Chanda et al., 2012).
Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-[4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-13-28-19(22-14)12-27-16-8-6-15(7-9-16)20(26)25-11-10-24-18-5-3-2-4-17(18)23-21(24)25/h2-9,13H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFFGDIZLPWBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)N3CCN4C3=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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